Phenyl acetimidate
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Overview
Description
Phenyl acetimidate is an oxime O-ether.
Scientific Research Applications
1. Antiviral Applications
Phosphoramidate ProTide technology, which involves phenyl acetimidate derivatives, has been applied to antiviral agents like carbocyclic adenosine derivatives. This application significantly improves their antiviral potency against HIV and HBV. These derivatives undergo chemical modifications in the aryl, ester, and amino acid regions, impacting their antiviral activity and metabolic stability. This approach has led to substantial potency improvements against viruses, notably HIV (McGuigan et al., 2006).
2. Enhancing mRNA Cap Analogs
Aryloxy triester phosphoramidate methodology, known as ProTide technology, has been adapted for the synthesis of bioactive 5’-mRNA cap analogues, targeting cap-dependent translation. This involves the use of this compound derivatives for the preparation of pro-nucleotide cap analogues. These analogues show potential in inhibitory properties in biological systems and passive membrane translocation properties (Siekierska et al., 2023).
3. Applications in Sugar Derivatives for Chondroprotection
The ProTide approach has been used for converting N-acetylglucosamine into a series of arylaminoacyl phosphoramidates, which show enhanced efficacy in inhibiting inflammatory cytokine-induced proteoglycan degradation. This application represents a new lead in anti-osteoarthritis drug discovery, demonstrating the versatility of this compound derivatives in medical applications (McGuigan et al., 2008).
4. Use in Synthesis of Various Chemical Compounds
This compound derivatives serve as raw materials for synthesizing various compounds. An example includes the use of methyl acetimidate hydrochloride for the synthesis of 4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one, demonstrating the chemical versatility and importance of this compound in organic synthesis (Hong-jun, 2010).
Properties
Molecular Formula |
C8H9NO |
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Molecular Weight |
135.16 g/mol |
IUPAC Name |
phenyl ethanimidate |
InChI |
InChI=1S/C8H9NO/c1-7(9)10-8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI Key |
GQAOAEZHNFTLFF-UHFFFAOYSA-N |
SMILES |
CC(=N)OC1=CC=CC=C1 |
Canonical SMILES |
CC(=N)OC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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